Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one, commonly referred to as Dolasetron Mesylate Related Compound A, is a complex organic compound with significant implications in pharmaceutical research and development. This compound is classified under the category of quinolizidine derivatives, which are known for their diverse biological activities.
This compound is derived from the broader class of quinolizidine alkaloids, which are characterized by their bicyclic structure. The specific molecular formula for hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one hydrochloride is C10H15NO2·ClH, with a molecular weight of 217.69 g/mol . It is often utilized in proteomics research and has applications in the synthesis of various pharmaceutical agents.
The synthesis of hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one typically involves several steps, including the construction of the quinolizidine framework and subsequent functionalization to introduce the hydroxyl group. Common synthetic routes may include:
Specific patents detail various esters and derivatives of this compound, indicating a breadth of synthetic methodologies available .
The molecular structure of hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one features a bicyclic system with a hydroxyl group at the 8-position. The compound can be represented using its SMILES notation: Cl.OC1CC2CC3CC(C1)N2CC3=O
, which highlights its complex arrangement of atoms . The InChI representation is also available for computational modeling: 1H, InChI=1S/C10H15NO2.ClH/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13,/h6-9,12H,1-5H2
.
Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one can participate in various chemical reactions typical for hydroxylated quinolizidine compounds:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
Key physical properties of hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one include:
Chemical properties include reactivity towards acids and bases due to the presence of functional groups like hydroxyl and amine.
Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one has several notable applications:
This compound's unique structural properties make it an important subject of study within both academic and industrial contexts .
The systematic IUPAC name for this complex bridged bicyclic compound is (6R,9aS)-8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one, reflecting its stereochemical specificity and functional groups. The name delineates several critical structural features:
The stereochemical descriptor (6R,9aS) denotes the absolute configuration at chiral centers, confirming the endo orientation of the 8-hydroxy group relative to the methano bridge. This stereochemistry is pharmacologically significant, as the endo configuration is preferentially utilized in pharmaceutical syntheses [5].
Structural Representation:The molecule consists of a tricyclic framework with the following key topological features:
Table 1: Core Structural Features from IUPAC Name Analysis
IUPAC Component | Structural Interpretation | Stereochemical Significance |
---|---|---|
Hexahydro- | Complete saturation of quinolizine rings | Eliminates aromaticity |
2,6-Methano- | Methylene bridge between C2 and C6 | Creates tricyclic [3.2.1] system |
8-Hydroxy- | Secondary alcohol functional group at C8 | endo position in active intermediates |
3(4H)-one | Ketone at C3 in partially unsaturated ring | Hydrogen-bond acceptor site |
(6R,9aS) | Defined configuration at chiral centers | Essential for biological activity |
Within heterocyclic chemistry, this compound belongs to three overlapping structural categories:
Bridged Nitrogen Heterocycles: The 2,6-methanoquinolizine core places it among bridged bicyclic alkaloids, characterized by a nitrogen atom at a bridgehead position and a carbon bridge linking two ring atoms. The methano bridge imposes significant conformational rigidity, influencing its reactivity and molecular recognition properties [4].
Polycyclic Alkaloid Derivatives: Its tricyclic framework (quinolizine + methano bridge) resembles stereochemically complex alkaloids. The quinolizine nucleus classifies it as a perhydroquinolizine derivative, distinct from simpler monocyclic or fused bicyclic heterocycles due to its caged structure. The bridge forces a boat-chair conformation in the piperidine-like ring, affecting hydrogen-bonding capabilities [5].
Functionalized Heterocyclic Ketones: Possessing both hydroxy and ketone functional groups, it is classified as a hydroxyketone heterocycle. The 1,3-relationship between the ketone (C3) and hydroxy group (C8) creates potential for intramolecular hydrogen bonding, though steric constraints limit this interaction in the solid state [1].
Pharmaceutical Significance:This compound serves as the key intermediate for synthesizing dolasetron, a 5-HT₃ receptor antagonist used as an antiemetic. The endo-hydroxy configuration is essential for efficient esterification with indole-3-carboxylic acid during dolasetron production. Its rigid tricyclic structure provides the stereoelectronic framework required for receptor binding in the final drug molecule [4] [5].
Table 2: Classification within Heterocyclic Chemical Space
Classification Level | Category | Structural Features | Relevance in Drug Synthesis |
---|---|---|---|
Primary Structure | Bridged Heterocycle | Methano bridge connecting C2-C6 | Provides conformational rigidity |
Heteroatom Position | Bridgehead Nitrogen | Nitrogen at ring fusion position | Enables salt formation (e.g., HCl salts) |
Functionalization | Hydroxyketone | C8-OH and C3=O in 1,3-relationship | Allows selective derivatization at OH |
Stereochemistry | endo-Alcohol | OH group oriented toward methano bridge | Critical for esterification efficiency |
Pharmacophore Role | Dolasetron Intermediate | Serves as alcohol component for active ester | Direct precursor to antiemetic drug |
This compound is documented under multiple chemical nomenclatures and registry numbers across scientific databases:
(3S,7R)-5-hydroxy-8-azatricyclo[5.3.1.0³,⁸]undecan-10-one [5]
Pharmaceutical Context Synonyms:
endo-Hexahydro-8-Hydroxy-2,6-Methano-2H-Quinolizin-3(4H)-One [5]
Critical Registry Identifiers:
The multiplicity of identifiers reflects both stereochemical variations (endo vs. exo) and salt forms. Researchers must distinguish the base compound (CAS 115956-07-5) from its hydrochloride salt (CAS 148091-18-3), which exhibits different physicochemical properties. Commercial suppliers typically list the stereospecific endo isomer under CAS 115956-07-5 for pharmaceutical synthesis applications [2] [5] [3].
Table 3: Comprehensive Registry and Synonym Cross-Reference
Identifier Type | Value | Chemical Entity | Source/Reference |
---|---|---|---|
CAS Registry | 115956-07-5 | (6R,9aS)-stereoisomer (endo-OH) | PubChem [5] |
CAS Registry | 143343-85-5 | Unspecified stereochemistry | ChemicalBook [7] |
CAS Registry | 148091-18-3 | Hydrochloride salt form | CalpacLab [2] |
PubChem CID | 16726729 | Stereospecific structure diagram | PubChem [1] |
Molecular Formula | C₁₀H₁₅NO₂ | Base compound | All sources |
Common Pharma Name | Dolasetron Intermediate | Key precursor in dolasetron synthesis | SCBT [5] |
IUPAC Name Variant | (3S,7R)-5-hydroxy-8-azatricyclo[5.3.1.0³,⁸]undecan-10-one | Tricyclic naming convention | Chem960 [5] |
Note on Chemical Nomenclature Consistency: The compound names "Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one" and "Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one" (from [7]) refer to identical molecular frameworks but lack stereochemical specificity. Pharmacologically relevant synthesis exclusively utilizes the endo stereoisomer designated by CAS 115956-07-5 [5].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2